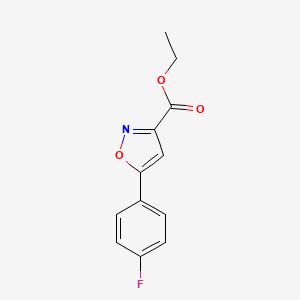

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Description

BenchChem offers high-quality Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDBYHCVVNAFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate: A Methodological Whitepaper

An In-depth Technical Guide for Chemical Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and characterization of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Isoxazole moieties are prevalent in numerous pharmacologically active agents, and the introduction of a fluorophenyl group can enhance metabolic stability and binding affinity.[1] This guide details a robust and efficient synthetic protocol via a [3+2] cycloaddition reaction, outlines rigorous characterization methodologies, and explains the scientific rationale behind the chosen experimental strategies. It is intended for researchers, chemists, and professionals in the pharmaceutical sciences.

Introduction and Strategic Rationale

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of drugs such as the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin.[2][3] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable building block in drug design. The target molecule, Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate, combines this key heterocycle with a 4-fluorophenyl substituent—a common feature in modern pharmaceuticals known to improve pharmacokinetic properties—and an ethyl carboxylate group that provides a handle for further synthetic elaboration.

The chosen synthetic strategy is the Huisgen 1,3-dipolar cycloaddition.[2][4][5] This method is renowned for its efficiency, high regioselectivity, and operational simplicity. It involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne dipolarophile. This approach is superior to multi-step alternatives, such as those proceeding through chalcone intermediates,[6] as it often results in higher yields and a cleaner reaction profile with fewer byproducts, aligning with the principles of green chemistry.[4][7]

Synthetic Workflow and Mechanism

The synthesis proceeds in two primary stages: the formation of the nitrile oxide precursor (an aldoxime) and the subsequent one-pot, in situ generation of the nitrile oxide followed by the cycloaddition reaction.

Caption: Overall Synthetic and Analytical Workflow.

Mechanistic Insight: The [3+2] Cycloaddition

The core of the synthesis is the 1,3-dipolar cycloaddition. The reaction is initiated by the oxidation of 4-fluorobenzaldehyde oxime to its corresponding hydroximoyl chloride, which is then dehydrochlorinated in the presence of a base (like triethylamine) to generate the highly reactive 4-fluorophenyl nitrile oxide intermediate. This dipole immediately undergoes a concerted [3+2] cycloaddition with the alkyne, ethyl propiolate. The regioselectivity of this reaction is well-established, leading predominantly to the 3,5-disubstituted isoxazole isomer.

Caption: The 1,3-Dipolar Cycloaddition Mechanism.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents are irritants and should be handled with care.

Protocol 1: Synthesis of 4-Fluorobenzaldehyde Oxime

-

Dissolution: In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (7.6 g, 0.11 mol) and sodium acetate (9.0 g, 0.11 mol) in 100 mL of 50% aqueous ethanol.

-

Reactant Addition: To the stirring solution, add 4-fluorobenzaldehyde (12.4 g, 0.10 mol) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate mobile phase.[8]

-

Isolation: Upon completion, pour the reaction mixture into 200 mL of ice-cold water.

-

Purification: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-fluorobenzaldehyde oxime. The product can be used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

-

Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer and dropping funnel, add 4-fluorobenzaldehyde oxime (6.95 g, 0.05 mol) and ethyl propiolate (5.4 g, 0.055 mol) in 100 mL of chloroform.

-

Reagent Addition: While stirring vigorously, add a solution of N-Chlorosuccinimide (NCS) (7.3 g, 0.055 mol) in 50 mL of chloroform dropwise to the mixture.

-

Base Addition: After the NCS addition is complete, add triethylamine (5.5 g, 0.055 mol) dropwise. An exothermic reaction may be observed; maintain the temperature below 35°C using a water bath if necessary.

-

Reaction: Stir the mixture at room temperature overnight. Monitor the reaction completion by TLC (3:1 hexane:ethyl acetate).

-

Work-up: Wash the reaction mixture sequentially with 1N HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel (230-400 mesh) using a gradient elution of hexane and ethyl acetate (starting from 9:1) to afford the pure product as a solid.[9]

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate.

Physical Properties

-

Appearance: White to off-white solid.

-

Melting Point (MP): To be determined experimentally. A sharp melting point range indicates high purity.

-

Molecular Formula: C₁₂H₁₀FNO₃[10]

-

Molecular Weight: 235.21 g/mol

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data based on the compound's structure and literature values for analogous compounds.[11][12][13]

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.8-7.9 (m, 2H, Ar-H), ~7.1-7.2 (m, 2H, Ar-H), ~6.9 (s, 1H, Isoxazole-H), ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~168-170 (C=O, ester), ~162-165 (C-F, Ar-C), ~160-162 (Isoxazole C3), ~128-130 (Ar-CH), ~115-117 (Ar-CH), ~98-100 (Isoxazole C4), ~61-62 (-OCH₂), ~14 (-CH₃). |

| FT-IR (KBr, cm⁻¹) | ~1730-1750 (C=O stretch, ester), ~1600-1620 (C=N stretch, isoxazole),[3][14] ~1500-1550 (C=C stretch, aromatic), ~1220-1250 (C-O stretch, ester), ~1150-1180 (C-F stretch). |

| Mass Spec. (ESI-MS) | Calculated for C₁₂H₁₀FNO₃ [M+H]⁺: 236.0717. Found: To be determined.[10] |

| HPLC Purity | >95% (Typical method: C18 column, mobile phase of acetonitrile/water gradient, detection at 254 nm).[15] |

Conclusion

This guide presents a reliable and well-characterized method for the synthesis of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate. The 1,3-dipolar cycloaddition approach offers high efficiency and regioselectivity, making it a preferred route for accessing 3,5-disubstituted isoxazoles. The detailed protocols for synthesis, purification, and characterization provide a complete framework for researchers to produce and validate this valuable chemical entity for applications in drug discovery and materials science.

References

- Padwa, A. (2008). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/0470094553]

- Caramella, P., & Grünanger, P. (1984). 1,3-Dipolar Cycloaddition Chemistry, Volume 1. John Wiley & Sons. [URL: https://www.wiley.com/en-us/1%2C3-Dipolar+Cycloaddition+Chemistry%2C+Volume+1-p-9780471092241]

- Synthesis of chalcones. (n.d.). JETIR. [URL: https://www.jetir.org/papers/JETIR1701460.pdf]

- Reaction in Oximes of 2-Hydroxyacetophenone, Chalcone, Flavanone and Flavone. (1991). Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=3_2_23]

- Synthesis of Isoxazolidines by 1,3-Dipolar Cycloaddition: Recent Advances. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/268156173_SYNTHESIS_OF_ISOXAZOLIDINES_BY_13-DIPOLAR_CYCLOADDITION_RECENT_ADVANCES]

- Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2015). ResearchGate. [URL: https://www.researchgate.net/publication/281281781_Synthesis_of_Isoxazoles_via_13-Dipolar_Cycloaddition_Reactions_Pharmacological_Screening_for_Their_Antioxidant_and_Antimicrobial_Activities]

- Martin, W. B., et al. (1999). Microscale Synthesis of a Diphenylisoxazoline by a 1,3-Dipolar Cycloaddition. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/abs/10.1021/ed076p101]

- Synthesis of Chalcones Using 4-Fluorobenzaldehyde. (n.d.). BenchChem. [URL: https://www.benchchem.com/synthesis-of-chalcones-using-4-fluorobenzaldehyde]

- Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. (2020). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-Some-New-yl)-4-Hameed-Al-Obaidi/881643c75d45089f64c63283f3956e184711f58b]

- Supporting Information. (n.d.). The Royal Society of Chemistry. [URL: https://www.rsc.

- Synthesis and characterization of new chalcones of 4 flouro 3 methyl acetophenone. (2018). International Journal of Trend in Scientific Research and Development. [URL: https://www.ijtsrd.com/papers/ijtsrd18342.pdf]

- The infrared spectrum of isoxazole. (2001). ResearchGate. [URL: https://www.researchgate.net/publication/230739942_The_infrared_spectrum_of_isoxazole_in_the_range_600-1400_cm-1_including_a_high-resolution_study_of_the_v7A'_band_at_13709_cm-1_and_the_v16A_band_at_7649_cm-1_together_with_ab_initio_studies_of_the_full_spectrum]

- IR and NMR spectrum of isoxazole 2k. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/IR-and-NMR-spectrum-of-isoxazole-2k_fig2_375622080]

- Microwave Assisted Synthesis and Characterization of Oxime Derivatives of Substituted Chalcones. (2015). International Journal of Science and Research (IJSR). [URL: https://www.ijsr.net/archive/v4i1/SUB15474.pdf]

- Isoxazole IR Spectrum. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/288-14-2_IR1.htm]

- Supporting Information. (n.d.). The Royal Society of Chemistry. [URL: https://www.rsc.

- Synthesis and evaluation of new chalcones and oximes as anticancer agents. (2022). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9345233/]

- Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2012). Der Pharma Chemica. [URL: https://www.derpharmachemica.

- Oxime. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Oxime]

- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2019). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6442006/]

- Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2024). Regulatory Research and Medicine Evaluation. [URL: https://www.remedium.ru/jour/remedy/article/view/3199]

- Synthesis of Chalcones with Anticancer Activities. (2012). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3505129/]

- Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- Synthesis of chalcone-based oxime derivative. (n.d.). ResearchGate. [URL: https://www.researchgate.

- Synthesis of Chalcones. (n.d.). JETIR. [URL: https://www.jetir.org/papers/JETIRAD06028.pdf]

- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c03565]

- Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. (n.d.). Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-12-211-S1.pdf]

- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. [URL: https://www.mdpi.com/1422-8599/2024/1/m1762]

- Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). MDPI. [URL: https://www.mdpi.com/2504-2278/40/3/40]

- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9236417/]

- Ethyl 3-(4-Fluorophenyl)isoxazole-5-carboxylate. (n.d.). SpectraBase. [URL: https://spectrabase.com/compound/D3rxMwbT6lm]

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). MDPI. [URL: https://www.mdpi.com/1424-8247/16/8/1179]

- Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. (2011). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200842/]

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis. (2022). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/5-Amino-3-methyl-Isoxazole-4-carboxylic-Acid-as-a-in-W%C4%99sierska-Sroczy%C5%84ska/d10cf6725203792c3004b08703463a566f103233]

- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry. [URL: https://jphchem.org/article/10.14805/jphchem.2023.art297/fulltext]

- Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (2013). ResearchGate. [URL: https://www.researchgate.

- ethyl 5-phenyl-4-isoxazolecarboxylate. (n.d.). ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-50784-69-5.html]

- Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2011). ResearchGate. [URL: https://www.researchgate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PubChemLite - Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (C12H10FNO3) [pubchemlite.lcsb.uni.lu]

- 11. rsc.org [rsc.org]

- 12. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

"Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate chemical properties and structure"

An In-Depth Technical Guide to Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Introduction

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is a heterocyclic compound featuring a core isoxazole ring system. Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, a scaffold that is a cornerstone in medicinal chemistry.[1] These structures are present in a wide array of pharmacologically active agents and approved drugs, valued for their metabolic stability and versatile biological activities.[2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate, tailored for researchers and professionals in drug development and synthetic chemistry. The presence of the 4-fluorophenyl group and the ethyl ester functionality makes this molecule a valuable intermediate for creating diverse chemical libraries and a subject of interest for investigating structure-activity relationships in various therapeutic areas.[3]

Chemical Identity and Molecular Structure

The unique arrangement of the isoxazole ring, the fluorinated phenyl substituent, and the carboxylate ester group defines the chemical behavior and biological potential of this molecule.

-

IUPAC Name: ethyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate[4]

-

Synonyms: Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate, 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid ethyl ester

-

CAS Number: 377052-00-1[1]

Molecular Structure Diagram

The structure consists of a central isoxazole ring. The C3 position is substituted with an ethyl carboxylate group, and the C5 position is substituted with a 4-fluorophenyl ring.

Caption: 2D structure of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate.

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀FNO₃ | [4][5] |

| Molecular Weight | 235.21 g/mol | [1][5] |

| Appearance | Off-white solid (typical) | [6] |

| Boiling Point | Not determined | [1][7] |

| Melting Point | Not determined | [7] |

| Storage Temperature | 2-8°C | [1] |

| Predicted XlogP | 2.7 | [4] |

Spectral Data and Structural Elucidation

Structural confirmation and purity assessment of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate rely on standard spectroscopic techniques. While specific spectra for this exact compound are not publicly available, the expected signals can be predicted based on its structure and data from analogous compounds.[8][9][10]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons of the 4-fluorophenyl group, typically as two doublets or multiplets in the range of δ 7.0-8.0 ppm. The isoxazole ring proton would appear as a singlet around δ 7.0-7.5 ppm. The ethyl ester group would present as a quartet around δ 4.4 ppm (for the -CH₂-) and a triplet around δ 1.4 ppm (for the -CH₃-).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display 12 distinct carbon signals. Key signals would include the carbonyl carbon of the ester at ~160-165 ppm, aromatic carbons between 115-165 ppm (with C-F coupling visible), and the ethyl group carbons around 62 ppm (-CH₂-) and 14 ppm (-CH₃-).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 236.07175.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum would feature strong absorption bands characteristic of the C=O stretch of the ester at ~1720-1740 cm⁻¹, C=N and C=C stretching vibrations of the aromatic and isoxazole rings in the 1500-1650 cm⁻¹ region, and C-O stretching at ~1250 cm⁻¹.

Analysis of related compounds can be performed using various methods including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm identity and purity.[11]

Synthesis and Reactivity

The synthesis of 3,5-disubstituted isoxazoles is a well-established field in organic chemistry. A primary method involves the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

General Synthetic Workflow

A plausible and efficient route to synthesize Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate involves the reaction of 4-fluorobenzaldehyde oxime with a source of chlorine (like N-chlorosuccinimide, NCS) to generate an in-situ hydroximoyl chloride. This intermediate is then treated with a base (e.g., triethylamine) to form the corresponding nitrile oxide, which undergoes a cycloaddition with ethyl propiolate.

Caption: General workflow for the synthesis of the target compound.

Exemplary Experimental Protocol

This protocol is a representative procedure based on established methodologies for isoxazole synthesis.[12]

-

Step 1: Preparation of the Hydroximoyl Chloride: To a stirred solution of 4-fluorobenzaldehyde oxime (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0°C. Allow the mixture to stir at room temperature until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Step 2: Cycloaddition: To the reaction mixture containing the hydroximoyl chloride, add ethyl propiolate (1.2 eq) followed by the dropwise addition of a base, such as triethylamine (1.5 eq), while maintaining the temperature below 30°C.

-

Step 3: Reaction Monitoring and Workup: Stir the reaction mixture at room temperature overnight.[13] Monitor the progress by TLC. Upon completion, pour the reaction mixture into ice water and extract with an organic solvent like ethyl acetate.

-

Step 4: Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product, Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate.[12]

Applications in Research and Drug Development

The isoxazole scaffold is a privileged structure in medicinal chemistry, known for conferring a range of biological activities.[2]

-

Bioisostere and Pharmacophore: The isoxazole ring is often used as a bioisostere for other functional groups, like amide or ester bonds, to improve pharmacokinetic properties. Its derivatives have demonstrated a wide spectrum of activities, including anti-inflammatory, anticancer, antibacterial, and analgesic properties.[2][14][15]

-

Role of the 4-Fluorophenyl Group: The inclusion of a fluorine atom on the phenyl ring is a common strategy in drug design. It can enhance metabolic stability by blocking sites of oxidative metabolism, and its high electronegativity can lead to stronger binding interactions with biological targets, thereby improving potency.[3]

-

Synthetic Intermediate: As a functionalized heterocycle, Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is a versatile building block. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for biological screening.[14] This approach is crucial in the hit-to-lead optimization phase of drug discovery.

While specific biological data for this exact compound is limited in publicly accessible literature, its structural motifs are found in molecules investigated for various therapeutic targets, including potential use as anticancer and antimicrobial agents.[14][16][17]

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety.

-

General Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust, fumes, or vapor. Avoid contact with skin and eyes.[18]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[7][18]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage is at 2-8°C.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release into the environment.[7]

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is a well-defined chemical entity with significant potential as a building block in medicinal and materials chemistry. Its structure combines the biologically important isoxazole core with a strategically placed fluorophenyl group, making it an attractive starting point for the synthesis of novel compounds with potential therapeutic value. The synthetic routes are accessible, and its physicochemical properties are amenable to further chemical modification. This guide provides the foundational technical knowledge for researchers to effectively utilize this compound in their discovery and development programs.

References

- PubChemLite. Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (C12H10FNO3).

- Chemicalbook. 3-(4-FLUORO-PHENYL)-ISOXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER | 640291-92-5.

- Chemenu. cas 377052-00-1|| where to buy ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate.

- Chem-Impex. Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate.

- The Royal Society of Chemistry. Supporting Information.

- SynHet. Ethyl 5-amino-4-phenylisoxazole-3-carboxylate.

- CPAChem. Safety data sheet.

- Chem-Impex. Ethyl isoxazole-3-carboxylate.

- ChemWhat. 3-(4-FLUORO-PHENYL)-5-METHYL-ISOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER CAS#: 954230-39-8.

- CookeChem. 5-(4-Fluorophenyl)isoxazole-3-carboxylicacid , 95+% , 33282-24-5.

- PrepChem.com. Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide.

- MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024).

- National Center for Biotechnology Information (PMC). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. (2011).

- National Center for Biotechnology Information (PMC). Advances in isoxazole chemistry and their role in drug discovery. (2025).

- National Center for Biotechnology Information (PMC). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022).

- ChemSynthesis. ethyl 5-phenyl-4-isoxazolecarboxylate - 50784-69-5.

- Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives.

- ChemSynthesis. ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate.

- ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.

- Sigma-Aldrich. 5-p-Tolyl-isoxazole-3-carboxylic acid ethyl ester | 88958-15-0.

- INDUS JOURNAL OF BIOSCIENCE RESEARCH. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.

- The Royal Society of Chemistry. Supporting Information.

- AK Scientific, Inc. Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate Safety Data Sheet.

- National Center for Biotechnology Information (PMC). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (2010).

- ResearchGate. Mechanism of formation of isoxazole‐5‐carboxamides.

Sources

- 1. cas 377052-00-1|| where to buy ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate [english.chemenu.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. PubChemLite - Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (C12H10FNO3) [pubchemlite.lcsb.uni.lu]

- 5. 3-(4-FLUORO-PHENYL)-ISOXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER | 640291-92-5 [m.chemicalbook.com]

- 6. 5-p-Tolyl-isoxazole-3-carboxylic acid ethyl ester | 88958-15-0 [sigmaaldrich.com]

- 7. cpachem.com [cpachem.com]

- 8. rsc.org [rsc.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. rsc.org [rsc.org]

- 11. Ethyl 5-amino-4-phenylisoxazole-3-carboxylate [synhet.com]

- 12. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester [mdpi.com]

- 13. prepchem.com [prepchem.com]

- 14. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. espublisher.com [espublisher.com]

- 17. researchgate.net [researchgate.net]

- 18. aksci.com [aksci.com]

"CAS number 377052-00-1 properties and safety"

An In-depth Technical Guide to Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (CAS 377052-00-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (CAS 377052-00-1) is a fluorinated heterocyclic compound belonging to the isoxazole class. The isoxazole ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This molecule serves as a valuable building block for the synthesis of more complex pharmaceutical agents and is a subject of interest for its own potential biological activities.[3][4] Due to its relatively recent emergence in chemical catalogs, comprehensive data on its properties and biological functions are not widely published.

This technical guide provides a consolidated overview of the known molecular characteristics of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate. More importantly, it serves as a practical framework for researchers initiating work with this compound. It outlines a robust, scientifically grounded protocol for its synthesis and characterization, explores potential avenues for biological investigation based on the well-established pharmacology of the isoxazole pharmacophore, and details rigorous safety and handling procedures essential for working with a compound with limited safety data.

Chapter 1: Molecular Identity and Physicochemical Profile

A precise understanding of a compound's identity and physical properties is the foundation of all subsequent research. These parameters dictate experimental design, from solvent selection in synthesis and assays to formulation strategies in drug development.

Chemical Identifiers

The fundamental identifiers for Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate are summarized below. These data are critical for accurate database searching, regulatory documentation, and structural analysis.

| Identifier | Value | Source |

| CAS Number | 377052-00-1 | N/A |

| IUPAC Name | ethyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate | [5] |

| Molecular Formula | C₁₂H₁₀FNO₃ | [5] |

| Molecular Weight | 235.21 g/mol | N/A |

| Canonical SMILES | CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)F | [5] |

| InChI | InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | [5] |

| InChIKey | IYDBYHCVVNAFSM-UHFFFAOYSA-N | [5] |

Physicochemical Properties (Predicted and Experimental)

| Property | Value (Predicted/Status) | Significance in Drug Development | Proposed Experimental Method |

| Physical State | Predicted: White to off-white crystalline solid | Affects handling, formulation, and dissolution rate. | Visual inspection, Differential Scanning Calorimetry (DSC) for melting point. |

| Melting Point | Not Available | A key indicator of purity. | Capillary melting point apparatus or DSC. |

| Aqueous Solubility | Predicted: Low | Crucial for bioavailability and designing in vitro assays. | Shake-flask method followed by HPLC or UV-Vis quantification. |

| LogP (Octanol/Water) | XlogP: 2.7 (Predicted)[5] | Measures lipophilicity, impacting membrane permeability and metabolism. | HPLC-based determination or traditional shake-flask method. |

| pKa | Not Available | Influences solubility and ionization state at physiological pH. | Potentiometric titration or UV-Vis spectrophotometry. |

Chapter 2: Synthesis and Spectroscopic Characterization

As a molecular building block, a reliable and scalable synthesis is paramount. The most common and versatile method for constructing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[6][7] This section proposes a validated workflow for the synthesis and subsequent characterization of the title compound.

Proposed Synthesis Workflow

The proposed synthesis involves a two-step, one-pot reaction starting from 4-fluorobenzaldehyde. First, the aldehyde is converted to an aldoxime. Second, the aldoxime is halogenated and then dehydrohalogenated in situ to generate a reactive nitrile oxide intermediate, which immediately undergoes cycloaddition with ethyl propiolate.

Caption: Proposed one-pot synthesis workflow for the target compound.

Detailed Synthesis Protocol

This protocol is a self-validating system. Success is confirmed at each stage by analytical checks, ensuring the integrity of the final product.

Materials:

-

4-Fluorobenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium bicarbonate (1.1 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Ethyl propiolate (1.0 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Ethanol (EtOH), Water (H₂O), Dimethylformamide (DMF), Ethyl acetate (EtOAc), Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Oxime Formation:

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in a 1:1 mixture of EtOH/H₂O, add hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.1 eq).

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Causality: The bicarbonate neutralizes the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.

-

-

Cycloaddition Reaction:

-

Once the oxime formation is complete, remove the ethanol under reduced pressure. Extract the aqueous layer with ethyl acetate. Dry the organic phase over MgSO₄, filter, and concentrate to obtain the crude 4-fluorobenzaldehyde oxime.

-

Dissolve the crude oxime in anhydrous DMF. Add N-Chlorosuccinimide (1.1 eq) in portions while stirring in an ice bath. Stir for 30 minutes. This forms the intermediate hydroximoyl chloride.

-

Add ethyl propiolate (1.0 eq) to the mixture.

-

Add triethylamine (1.2 eq) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Causality: TEA acts as a base to dehydrohalogenate the hydroximoyl chloride, generating the nitrile oxide in situ. The nitrile oxide is highly reactive and is immediately trapped by the dipolarophile (ethyl propiolate) to form the isoxazole ring, minimizing side reactions.[6]

-

-

Workup and Purification:

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure title compound.

-

Analytical Characterization Protocol

-

¹H and ¹³C NMR (in CDCl₃): To confirm the molecular structure. Expect signals corresponding to the ethyl ester, the aromatic protons on the fluorophenyl ring (with characteristic splitting due to fluorine coupling), and the isoxazole ring proton.

-

¹⁹F NMR (in CDCl₃): To confirm the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry (LC-MS): To confirm the molecular weight (m/z for [M+H]⁺ should be ~236.07) and assess purity.

-

FT-IR: To identify key functional groups, such as the ester carbonyl (C=O) stretch (~1720-1740 cm⁻¹), C=N, and N-O bonds of the isoxazole ring.

Chapter 3: Biological Context and Potential Applications

While specific biological data for CAS 377052-00-1 is scarce, the isoxazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and clinical candidates.[2][8] This provides a strong rationale for investigating the biological potential of this specific derivative.

Caption: Rationale for investigating the biological activity of the target compound.

The Isoxazole Pharmacophore in Drug Discovery

Isoxazole derivatives exhibit a vast range of biological activities, including:

-

Anti-inflammatory: The drug Valdecoxib is a selective COX-2 inhibitor built around an isoxazole core.

-

Anticancer: Isoxazole-based compounds have been shown to induce apoptosis, inhibit protein kinases, and disrupt microtubule dynamics in cancer cells.[1][2]

-

Antimicrobial: The isoxazole ring is present in antibiotics like Cloxacillin and Flucloxacillin. It is also found in compounds with antifungal activity.[4]

-

Neuroprotective: Certain derivatives have shown potential in models of neurodegenerative disorders.[3]

Potential Research Avenues

Based on its structure, Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is a prime candidate for screening in the following areas:

-

Kinase Inhibition Assays: The 4-fluorophenyl group is a common feature in many ATP-competitive kinase inhibitors. Screening this compound against a panel of cancer-related kinases (e.g., EGFR, VEGFR, BRAF) is a logical first step.

-

COX-2 Inhibition Assays: Given the structural similarities to known isoxazole-based COX-2 inhibitors, evaluating its activity against cyclooxygenase enzymes is highly warranted.

-

Antimicrobial Screening: The compound should be tested against a panel of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi to determine its Minimum Inhibitory Concentration (MIC).

Chapter 4: Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) is publicly available for CAS 377052-00-1. Therefore, this compound must be treated as potentially hazardous until comprehensive toxicological data is generated. The following protocols are based on best practices for handling unknown or poorly characterized research chemicals.[9][10]

Hazard Assessment and Personal Protective Equipment (PPE)

-

Routes of Exposure: Potential for harm via inhalation, skin contact, eye contact, and ingestion.

-

Required PPE: A multi-layered approach is mandatory to mitigate risk.

| PPE Category | Minimum Requirement | Recommended Enhancement for High-Risk Operations |

| Eye and Face | ANSI Z87.1 compliant safety glasses with side shields. | Chemical splash goggles and a full-face shield.[9] |

| Hand | Chemically resistant nitrile gloves. | Double-gloving.[9] |

| Body | Standard laboratory coat. | Chemically resistant apron over a lab coat. |

| Respiratory | All handling of solid or solutions must be done in a certified chemical fume hood. | A NIOSH-approved respirator with appropriate cartridges if aerosolization outside a fume hood is possible.[9] |

Safe Handling and Emergency Procedures Protocol

Handling:

-

Designate a specific area within a chemical fume hood for all manipulations.

-

Ensure all necessary PPE is donned before entering the designated area.

-

Use tools (spatulas, weigh paper) dedicated to this compound to avoid cross-contamination.

-

Handle as a solid to minimize dust generation. If making solutions, add the solid to the solvent slowly.

-

After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol), and dispose of all contaminated materials as hazardous waste.

-

Wash hands thoroughly after removing gloves.

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Spill: Evacuate the area. Do not attempt to clean up a spill without proper training and PPE. Alert your institution's Environmental Health and Safety (EHS) department immediately.[9][10]

Storage and Disposal

-

Storage: Store in a tightly sealed, clearly labeled container. The label must include the full chemical name, CAS number, and a "Potentially Hazardous" warning. Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizing agents).

-

Disposal: All waste, including contaminated PPE and cleaning materials, must be collected in a designated hazardous waste container. The container must be clearly labeled. Contact your institution's EHS department for proper disposal procedures.[11][12] Do not dispose of down the drain or in regular trash.

References

-

Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information (PMC). [Link]

-

Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. [Link]

-

Unknown Chemicals. (2023). University of Pittsburgh Environmental Health and Safety. [Link]

-

Dealing with Unknown Compounds. (n.d.). Open Textbook Publishing. [Link]

-

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (C12H10FNO3). (n.d.). PubChemLite. [Link]

-

Unknown Chemical Guidance. (n.d.). The University of Texas at Tyler. [Link]

-

Unknown Chemicals. (n.d.). Purdue University Environmental Health and Safety. [Link]

-

Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (n.d.). ACS Publications. [Link]

-

Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles. (1970). Canadian Science Publishing. [Link]

-

Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. (2017). ResearchGate. [Link]

-

Synthesis of 3,5-disubstituted isoxazole. (n.d.). ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. PubChemLite - Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (C12H10FNO3) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. safety.pitt.edu [safety.pitt.edu]

- 11. uttyler.edu [uttyler.edu]

- 12. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]

The Ascendant Role of Fluorinated Isoxazole Derivatives in Modern Drug Discovery

An In-depth Technical Guide

Executive Summary

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. When this powerful halogen is combined with the versatile isoxazole heterocycle, the resulting derivatives exhibit a remarkable spectrum of biological activities, positioning them as highly promising candidates for therapeutic development. This guide provides an in-depth analysis of the synthesis, biological evaluation, and structure-activity relationships of fluorinated isoxazole derivatives. We will explore their significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, grounded in field-proven insights and detailed experimental methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of these compounds in their own discovery pipelines.

Introduction: A Synthesis of Strategic Design

The Isoxazole Scaffold: A Privileged Heterocycle

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent feature in numerous FDA-approved drugs and biologically active molecules.[1][2][3][4] Its prevalence stems from its metabolic stability, its ability to engage in various non-covalent interactions (such as hydrogen bonding and π-π stacking), and its role as a versatile synthetic intermediate.[5][6] The isoxazole moiety is a key component in drugs like the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide, highlighting its therapeutic importance.[4][7]

The Impact of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate is a well-established strategy for optimizing its pharmacological profile.[8][9][10][11] Owing to its small size and high electronegativity, fluorine can profoundly influence a molecule's properties.[9][12] Key benefits of fluorination include:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability.[9]

-

Increased Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in favorable electrostatic interactions with protein targets, thereby enhancing binding affinity and potency.[8][9]

-

Modulation of Physicochemical Properties: Strategic placement of fluorine can alter a molecule's lipophilicity, acidity (pKa), and conformation, which can be fine-tuned to improve membrane permeability and solubility.[9][11]

Synergy: The Power of Fluorinated Isoxazoles

The combination of the isoxazole scaffold's proven bioactivity with the pharmacokinetic and pharmacodynamic advantages conferred by fluorine creates a powerful synergy. Fluorination can enhance the intrinsic properties of isoxazole derivatives, leading to compounds with superior potency, selectivity, and drug-like characteristics. For instance, the presence of a trifluoromethyl (-CF3) group on the isoxazole ring has been shown to promote cytotoxicity in cancer cell lines.[13] This guide will delve into the specific applications where this synergistic relationship has yielded promising therapeutic leads.

Key Biological Activities of Fluorinated Isoxazole Derivatives

Fluorinated isoxazoles have demonstrated a wide array of biological activities, making them attractive candidates for addressing various unmet medical needs.[2][3][14]

Anticancer Activity

The development of novel anticancer agents is a major focus of isoxazole research. Fluorinated derivatives have shown particular promise, acting through diverse mechanisms of action including the induction of apoptosis, inhibition of key enzymes like topoisomerase, and disruption of tubulin polymerization.[6][15]

For example, a series of novel fluorophenyl-isoxazole-carboxamide derivatives were synthesized and evaluated for their antiproliferative activities against several cancer cell lines.[16] Compound 2f from this series was identified as a particularly potent agent against liver cancer cell lines (Hep3B and HepG2), inducing cell cycle arrest and promoting apoptosis over necrosis.[16]

Table 1: Anticancer Activity of Selected Fluorinated Isoxazole Derivatives

| Compound ID | Structure Description | Target Cell Line | IC50 Value (µg/mL) | Reference |

| 2f | Isoxazole-carboxamide with a 4-fluorophenyl group | Hep3B (Liver) | 5.76 | [16] |

| 2f | Isoxazole-carboxamide with a 4-fluorophenyl group | HepG2 (Liver) | 34.64 | [16] |

| 2a | Isoxazole-carboxamide with a 2-fluorophenyl group | Hep3B (Liver) | 7.66 | [16] |

| 2b | Isoxazole-carboxamide with a 3-fluorophenyl group | Hep3B (Liver) | 11.60 | [16] |

| 55b | Fluorinated pyrazolylbenzimidazole hybrid | A549 (Lung) | 0.95 µM | [17] |

| 55b | Fluorinated pyrazolylbenzimidazole hybrid | MCF-7 (Breast) | 1.57 µM | [17] |

Note: IC50 is the half-maximal inhibitory concentration, a measure of a compound's potency.

The causality behind choosing the MTT assay is its reliability and high-throughput nature for assessing cell viability, which is a primary indicator of a compound's cytotoxic effect. It measures the metabolic activity of living cells, providing a quantitative measure of cell proliferation.

-

Cell Seeding: Plate cancer cells (e.g., Hep3B, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated isoxazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. A vehicle control (e.g., DMSO) must be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Fluorinated isoxazoles have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[18][19] The isoxazole moiety itself is present in several β-lactamase resistant antibiotics like flucloxacillin and dicloxacillin.[20]

Studies have shown that the presence of electron-withdrawing groups, such as fluorine, on the phenyl rings attached to the isoxazole core can enhance antibacterial activity.[18] For instance, novel urea and thiourea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have demonstrated inhibition against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[2]

Table 2: Antimicrobial Activity of Selected Fluorinated Isoxazole Derivatives

| Compound Class | Target Organism | Activity Metric | Result | Reference |

| 6-fluoro-benzo[d]isoxazole derivatives | Bacillus subtilis | Inhibition | Active | [2] |

| 6-fluoro-benzo[d]isoxazole derivatives | Staphylococcus aureus | Inhibition | Active | [2] |

| Polyfluoroalkyl-containing isoxazoles | Dermatophyte strains | MIC | 0.78–25 µg/kg | [21] |

| Polyfluoroalkyl-containing isoxazoles | Candida albicans | MIC | 25 µg/kg | [21] |

Note: MIC is the Minimum Inhibitory Concentration, the lowest concentration of a drug that prevents visible growth of a bacterium.

This protocol is a standard, self-validating system for determining the MIC of an antimicrobial agent. The inclusion of positive and negative growth controls is critical for validating the results of each assay plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5x10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compounds.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth, as evidenced by the absence of turbidity.

Anti-inflammatory and Enzyme Inhibitory Activity

Isoxazole derivatives are well-known for their anti-inflammatory properties, with several acting as inhibitors of cyclooxygenase (COX) enzymes.[22][23] Fluorination can further enhance this activity. For example, the trifluoromethyl-containing drug Leflunomide is an established antirheumatic agent.[7][24]

Recent studies have synthesized novel isoxazole derivatives and evaluated their ability to inhibit COX-1 and COX-2. Several compounds exhibited potent and selective inhibition of COX-2, which is a desirable profile for anti-inflammatory drugs as it reduces the risk of gastrointestinal side effects associated with COX-1 inhibition.[22] Additionally, trifluoromethylated flavonoid-based isoxazoles have been identified as potent inhibitors of α-amylase, an enzyme relevant to diabetes management.[25]

Table 3: Enzyme Inhibitory Activity of Selected Fluorinated Isoxazole Derivatives

| Compound ID | Target Enzyme | IC50 Value (µM) | Reference |

| 3b (Flavonoid-based) | α-Amylase | 12.6 ± 0.2 | [25] |

| AC2 (Isoxazole derivative) | Carbonic Anhydrase | 112.3 ± 1.6 | [26][27] |

| C6 (Isoxazole derivative) | COX-2 | 0.09 ± 0.01 | [22] |

| C5 (Isoxazole derivative) | COX-2 | 0.11 ± 0.02 | [22] |

Visualizing Workflows and Mechanisms

To effectively translate research into development, it is crucial to visualize the logical flow of experiments and the underlying principles of molecular design.

Caption: A generalized workflow for the discovery of fluorinated isoxazole drug candidates.

Caption: The multifaceted impact of fluorination on the properties of an isoxazole core.

Conclusion and Future Perspectives

Fluorinated isoxazole derivatives represent a highly versatile and promising class of compounds in the field of drug discovery. The strategic combination of the biologically active isoxazole scaffold with the unique physicochemical properties of fluorine has yielded potent molecules with significant anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationship studies highlighted throughout this guide underscore the importance of rational design in tuning the potency and selectivity of these derivatives.

Future research will likely focus on exploring novel synthetic methodologies to access more diverse and complex fluorinated isoxazoles.[1][14] Furthermore, a deeper understanding of their mechanisms of action, aided by computational modeling and advanced biochemical assays, will be crucial for developing next-generation therapeutics. As our understanding of disease biology grows, the targeted design of fluorinated isoxazoles for specific enzymes, receptors, and signaling pathways will undoubtedly lead to the discovery of new and effective medicines.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(12), 1969-1984. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Mahrous, M. (2015). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Gouverneur, V. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

-

Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

-

Poonam, S., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. [Link]

-

Abbas, A. A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. [Link]

-

Teles de Faria, T., & de Souza, M. V. N. (2010). Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. [Link]

-

Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

-

Gaonkar, S. L., et al. (2025). Recent Progresses in the Synthesis of Functionalized Isoxazoles. ResearchGate. [Link]

-

Khan, A., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. National Institutes of Health. [Link]

-

Khan, A., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]

-

Aouad, M. R., et al. (2021). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. MDPI. [Link]

-

Al-Ostath, A., et al. (2021). Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. ResearchGate. [Link]

-

Meijer, F. A., et al. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. University of Dundee. [Link]

-

Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. National Institutes of Health. [Link]

-

Al-Ostath, A., et al. (2022). Structure–activity relationship of isoxazole derivatives. ResearchGate. [Link]

-

Khan, Y., et al. (2025). Isoxazole derivatives showing anticancer activity (39–47). ResearchGate. [Link]

-

Kumar, R., & Lal, S. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health. [Link]

-

Jakhmola, A., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. ResearchGate. [Link]

-

Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. [Link]

-

Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. [Link]

-

Kim, H., et al. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. National Institutes of Health. [Link]

-

Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [Link]

-

Mączyński, M., et al. (2016). Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. PubMed. [Link]

-

Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. [Link]

-

Aouad, M. R., et al. (2021). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. National Institutes of Health. [Link]

-

Sharma, R., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical and Pharmaceutical Research. [Link]

-

Jakhmola, A., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [Link]

-

Glass, L., et al. (2004). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. PubMed. [Link]

-

Dabholkar, V. V., & Ansari, F. Y. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

-

Gomaa, A. M., et al. (2019). Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflammatory agents. PubMed. [Link]

-

Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. [Link]

-

Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]

-

Cichecka, M., et al. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. National Institutes of Health. [Link]

-

Shestakov, A. S., et al. (2022). Synthesis and biological evaluation of polyfluoroalkyl-containing 4-arylhydrazinylidene-isoxazoles as antifungal agents with antioxidant activity. ResearchGate. [Link]

-

Sueda, T., et al. (2018). Scheme 1: Selective fluorination of isoxazoles and one-pot synthesis of 4. ResearchGate. [Link]

-

Kumar, A., et al. (2017). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ResearchGate. [Link]

-

Chelovechkov, A. I., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. [Link]

-

Tüzün, B., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. National Institutes of Health. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ijpca.org [ijpca.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]

- 18. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 19. researchgate.net [researchgate.net]

- 20. ijrrjournal.com [ijrrjournal.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Isoxazole Derivatives as Regulators of Immune Functions | MDPI [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

The Isoxazole Scaffold: A Privileged Motif for Targeting a Spectrum of Therapeutic Vulnerabilities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a versatile scaffold for the development of targeted therapeutics. This guide provides a comprehensive exploration of the key therapeutic targets of isoxazole-containing compounds, delving into their mechanisms of action, the experimental validation of these targets, and the structure-activity relationships that govern their potency. We will dissect the causal logic behind experimental designs and present actionable protocols for the identification and characterization of novel isoxazole-based drug candidates.

The Isoxazole Moiety: A Foundation for Therapeutic Innovation

The isoxazole ring is more than a mere structural component; its inherent physicochemical properties make it an attractive pharmacophore. The nitrogen atom acts as a hydrogen bond acceptor, while the π-electron system can engage in π-π stacking interactions with biological targets.[1] The relative positioning of the heteroatoms influences the dipole moment and basicity, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This versatility has led to the successful development of isoxazole-containing drugs across a wide range of therapeutic areas, including anti-inflammatory, anticancer, and neurological agents.[2][3][4]

Key Therapeutic Targets of Isoxazole Compounds

Isoxazole derivatives have demonstrated the ability to modulate a diverse array of biological targets, from enzymes crucial for pathological processes to receptors that govern complex signaling networks. This section will explore some of the most significant and well-validated targets.

Enzymes in Chronic Disease and Cancer

The inhibition of cyclooxygenase enzymes, particularly the inducible isoform COX-2, is a cornerstone of anti-inflammatory therapy. Isoxazole-based compounds, most notably the selective COX-2 inhibitor Valdecoxib, have proven to be highly effective in this arena.[4] The diaryl-substituted isoxazole scaffold allows for selective insertion into the larger active site of COX-2 compared to the constitutively expressed COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5]

Table 1: Inhibitory Activity of Isoxazole Derivatives against COX-2

| Compound | Target | IC50 Value | Reference |

| Valdecoxib | COX-2 | - | [4] |

| IXZ3 | COX-2 | 0.95 µM | [6] |

| Various Isoxazole Derivatives | COX-2 | Potent Inhibition | [5][7] |

Hsp90 is a molecular chaperone responsible for the folding and stability of a multitude of client proteins, many of which are oncoproteins critical for cancer cell growth and survival.[8] Inhibition of Hsp90 leads to the degradation of these client proteins, making it a highly attractive target for cancer therapy. Several isoxazole-based compounds have emerged as potent Hsp90 inhibitors.[9][10]

Table 2: Inhibitory Activity of Isoxazole Derivatives against Hsp90

| Compound | Assay | IC50 Value | Reference |

| Compound 5 | Cytotoxicity (HeLa cells) | 14 µM | [8][10] |

| VER50589 | ATPase Enzyme Assay | 143 ± 23 nM | [11] |

| VER50589 | Fluorescent Binding Assay | 21 ± 4 nM | [11] |

| VER-52296/NVP-AUY922 | FP Binding Assay | 21 nM | [12] |

Microtubules, dynamic polymers of tubulin, are essential for cell division. Compounds that interfere with tubulin polymerization are potent anticancer agents. Isoxazole derivatives have been developed that act as tubulin polymerization inhibitors, arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis.[11][13]

Table 3: Inhibitory Activity of Isoxazole Derivatives against Tubulin Polymerization

| Compound | Target | IC50 Value | Reference |

| Compound 5j | Tubulin Polymerization | 3.4 µM | [11] |

| Various Isoxazole-Naphthalene Derivatives | Tubulin Polymerization | < 10.0 µM | [11] |

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory cytokine production and is implicated in a range of inflammatory diseases.[14] Isoxazole-based compounds have been designed as potent inhibitors of p38 MAP kinase, demonstrating their potential as anti-inflammatory agents.[14][15]

Table 4: Inhibitory Activity of Isoxazole Derivatives against p38 MAP Kinase

| Compound | Target | IC50 Value | Reference |

| Compound 4a | p38 MAP Kinase | Twofold decrease vs. reference | [15] |

| Ortho-terphenyl heterocyclic derivatives | p38α Kinase | < 1 µM to ~30 µM | [14] |

Acetyl-CoA carboxylase is a critical enzyme in fatty acid synthesis, a pathway often upregulated in cancer cells.[16] Isoxazole derivatives have been identified as potent ACC inhibitors, demonstrating cytotoxicity against various cancer cell lines.[16]

Table 5: Inhibitory Activity of Isoxazole Derivatives against Acetyl-CoA Carboxylase

| Compound | Target | IC50 Value | Reference |

| Compound 6g | hACC1 | 99.8 nM | [16] |

| Compound 6l | A549 (Lung Carcinoma) | 0.22 µM | [16] |

| Compound 6l | HepG2 (Liver Carcinoma) | 0.26 µM | [16] |

| Compound 6l | MDA-MB-231 (Breast Adenocarcinoma) | 0.21 µM | [16] |

Carbonic anhydrases are involved in a variety of physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers.[17][18] Isoxazole-containing sulfonamides have been shown to be potent inhibitors of several carbonic anhydrase isoforms.[19]

Table 6: Inhibitory Activity of Isoxazole Derivatives against Carbonic Anhydrase

| Compound | Target | IC50 / KI Value | Reference |

| Compound AC2 | Carbonic Anhydrase | IC50 = 112.3 ± 1.6 µM | [17][18] |

| Compound AC3 | Carbonic Anhydrase | IC50 = 228.4 ± 2.3 µM | [17][18] |

| 5-Amidoisoxazoles | hCA II | KI = 0.5-49.3 nM | [19] |

| 5-Amidoisoxazoles | hCA VII | KI = 4.3-51.9 nM | [19] |

Receptors and Signaling Pathways

Neuronal nAChRs are involved in cognitive function and are a target for the treatment of neurodegenerative diseases and attention deficit hyperactivity disorder (ADHD).[20] The isoxazole derivative ABT-418 is a potent and selective agonist of neuronal nAChRs, demonstrating cognition-enhancing and anxiolytic properties.[20]

Table 7: Activity of Isoxazole Derivatives at Nicotinic Acetylcholine Receptors

| Compound | Target | Activity (Ki / IC50) | Reference |

| ABT-418 | nAChR | Ki = 3 nM | [9] |

| (Z)-26 | nAChR | IC50 = 3.2 nM | [12] |

| ISO-1 | α7-nAChR | Agonist | [20] |

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in cancer.[21] The isoxazole compound ISX9 has been identified as an activator of this pathway by targeting Axin1, leading to the stabilization of β-catenin.[21]

The Hedgehog signaling pathway is another critical developmental pathway that, when aberrantly activated in adults, can drive the growth of various cancers.[22] Isoxazolyl steroids have been shown to inhibit the Hh signaling pathway by reducing the expression of key genes such as Ptch1, Smo, and Gli1.[22]

Experimental Workflows for Target Validation

The identification and validation of therapeutic targets for isoxazole compounds require a systematic and rigorous experimental approach. The following workflows outline the key steps and assays involved.

Caption: General workflow for the validation of therapeutic targets for isoxazole compounds.

Detailed Experimental Protocols

Protocol for Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is adapted from a standard method for determining the inhibitory activity of compounds against carbonic anhydrase.[23][24][25][26]

Materials:

-

Carbonic Anhydrase (human or bovine)

-

p-Nitrophenyl acetate (p-NPA) as substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Test isoxazole compounds and a known inhibitor (e.g., Acetazolamide)

-

DMSO for dissolving compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of CA in Assay Buffer.

-

Prepare a stock solution of p-NPA in DMSO.

-

Prepare serial dilutions of the test isoxazole compounds and the standard inhibitor in DMSO.

-

-

Assay Setup (in a 96-well plate):

-

Blank (No Enzyme): Add Assay Buffer and p-NPA solution.

-

Control (No Inhibitor): Add Assay Buffer, CA solution, and DMSO.

-

Test Wells: Add Assay Buffer, CA solution, and the diluted test compound.

-

Positive Control: Add Assay Buffer, CA solution, and the diluted standard inhibitor.

-

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound.

-

Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

Protocol for Hsp90 Inhibition Assay (ATPase Activity)

This protocol is based on the principle that Hsp90 inhibitors block the ATPase activity of the chaperone.[8]

Materials:

-

Recombinant human Hsp90 protein

-

ATP

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

-

Malachite Green solution for phosphate detection

-

Test isoxazole compounds and a known Hsp90 inhibitor (e.g., 17-AAG)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 620-650 nm

Procedure:

-

Assay Setup (in a 96-well plate):

-

Add Assay Buffer to all wells.

-

Add serial dilutions of the test isoxazole compounds or standard inhibitor.

-

Add the Hsp90 enzyme to all wells except the blank.

-

-

Reaction Initiation: Add ATP to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 3-4 hours).

-